molecular formula C13H10FNO2 B1370370 Methyl 5-(4-fluorophenyl)nicotinate CAS No. 893734-77-5

Methyl 5-(4-fluorophenyl)nicotinate

Cat. No.: B1370370
CAS No.: 893734-77-5
M. Wt: 231.22 g/mol
InChI Key: RKCFLSMVFNQWHR-UHFFFAOYSA-N
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Description

Methyl 5-(4-fluorophenyl)nicotinate is a chemical compound belonging to the class of nicotinic acid derivatives. It is characterized by the presence of a fluorophenyl group attached to the nicotinate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(4-fluorophenyl)nicotinate typically involves the esterification of 5-(4-fluorophenyl)nicotinic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(4-fluorophenyl)nicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 5-(4-fluorophenyl)nicotinate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-(4-fluorophenyl)nicotinate involves its interaction with specific molecular targets. The compound may act by modulating enzyme activity or interacting with cellular receptors. The exact pathways and targets are still under investigation, but it is believed to influence various biochemical processes .

Comparison with Similar Compounds

  • Methyl nicotinate
  • Ethyl 5-(4-fluorophenyl)nicotinate
  • Methyl 5-(3-fluorophenyl)nicotinate

Comparison: Methyl 5-(4-fluorophenyl)nicotinate is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. Compared to Methyl nicotinate, it exhibits enhanced stability and potential for specific biological activities. The fluorine atom in the fluorophenyl group can influence the compound’s reactivity and interaction with biological targets .

Properties

IUPAC Name

methyl 5-(4-fluorophenyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c1-17-13(16)11-6-10(7-15-8-11)9-2-4-12(14)5-3-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCFLSMVFNQWHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC(=C1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20627995
Record name Methyl 5-(4-fluorophenyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893734-77-5
Record name Methyl 5-(4-fluorophenyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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